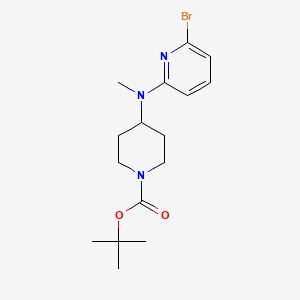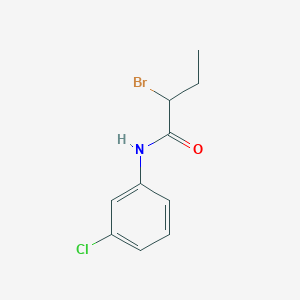![molecular formula C17H14BrNO4 B2425176 N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-bromobenzamide CAS No. 2320544-02-1](/img/structure/B2425176.png)
N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-bromobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains a bifuran moiety, a bromobenzamide moiety, and a hydroxyethyl group. Bifuran is a type of heterocyclic compound that contains two furan rings . Benzamide is a type of carboxamide where the amide is conjugated to a phenyl group. The presence of a bromine atom indicates that it’s a halogenated compound, which could influence its reactivity and properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a bifuran moiety. The bifuran moiety would likely contribute to the compound’s aromaticity . The bromine atom could potentially make the molecule more polar and could influence its reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its molecular structure. For instance, its solubility could be influenced by its polarity, and its melting and boiling points could be influenced by the strength of intermolecular forces .科学的研究の応用
Synthesis and Characterization
N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-bromobenzamide is involved in the synthesis and characterization of benzamide derivatives. These derivatives have potential applications as non-peptide small molecular antagonists. A study by H. Bi (2015) discusses the synthesis of such compounds, indicating their relevance in biological activity testing.
Crystal Structure Analysis
The compound's relevance extends to crystal structure analysis. This compound has been studied in different crystalline polymorphs, showcasing its significance in understanding molecular structures, as discussed by N. Yasuoka, N. Kasai, M. Kakudo (1969).
Antifungal Agent Synthesis
In the field of medicinal chemistry, derivatives of this compound are synthesized for potential antifungal applications. The study by B. Narayana et al. (2004) elaborates on the synthesis of such compounds and their antifungal activity screening.
Bactericidal Activity
Research by Iveta Zadrazilova et al. (2015) highlights the compound's role in developing bactericidal agents, particularly against resistant strains like MRSA. This demonstrates its importance in addressing antibiotic resistance challenges.
Photodynamic Therapy
The compound also finds application in photodynamic therapy for cancer treatment. Its derivatives, characterized for photophysical and photochemical properties, indicate potential as photosensitizers in cancer treatment, as presented in a study by M. Pişkin et al. (2020).
Reductive Chemistry in Cytotoxin Development
The reductive chemistry of this compound is significant in developing bioreductive drugs targeting hypoxic tumor cells. The work of B. Palmer et al. (1995) highlights its application in this area.
Metabolic Pathways and Analytical Toxicology
In the field of toxicology, the metabolic pathways and analytical aspects of derivatives of this compound are explored, aiding in the understanding of drug interactions and elimination routes. The study by Lilian H. J. Richter et al. (2019) provides insights into this aspect.
Apoptosis Induction in Cancer Cell Lines
The compound's derivatives have been studied for their ability to induce apoptosis in cancer cell lines, indicating potential as therapeutic agents in cancer treatment, as shown in the research by A. Imramovský et al. (2013).
Development of G Protein-Coupled Receptor Agonists
The compound is utilized in developing G protein-coupled receptor agonists, which are important in treating pain, inflammatory, and metabolic diseases. A study by Lai Wei et al. (2018) discusses this application.
特性
IUPAC Name |
2-bromo-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO4/c18-12-5-2-1-4-11(12)17(21)19-10-13(20)14-7-8-16(23-14)15-6-3-9-22-15/h1-9,13,20H,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGSSBMDKVOPLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
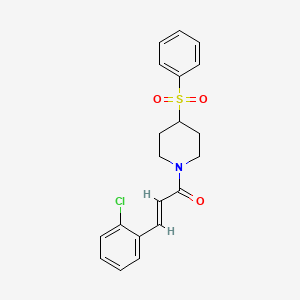
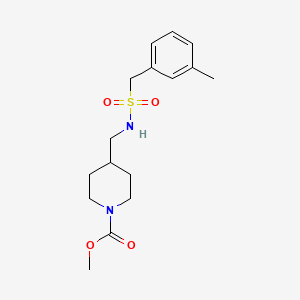
![N-(3-methoxybenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2425095.png)

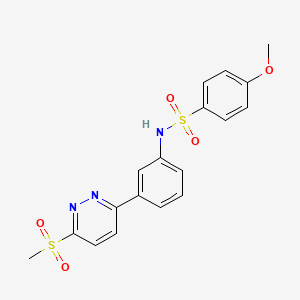
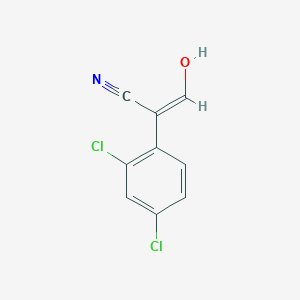
![5-(2-methoxyethyl)-7-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2425103.png)

![N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2425106.png)
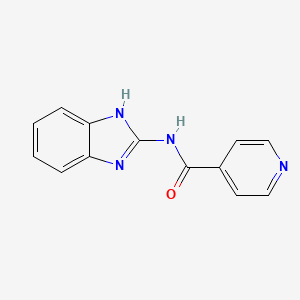

![N-[2-[4-(1H-Indol-3-yl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2425111.png)
